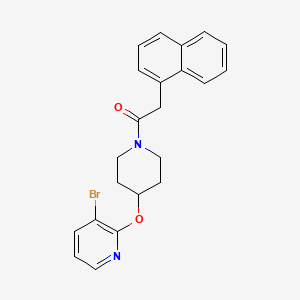
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a complex organic compound that features a combination of bromopyridine, piperidine, and naphthalene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-bromopyridine with piperidine under specific conditions to form the bromopyridinyl-piperidine intermediate. This intermediate is then reacted with a naphthalen-1-yl ethanone derivative to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the bromopyridine moiety.
Substitution: The bromine atom in the bromopyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the development of new materials with unique properties, such as polymers or advanced coatings.
作用机制
The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The bromopyridine moiety may interact with certain enzymes or receptors, while the piperidine and naphthalene groups contribute to the overall binding affinity and specificity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
- 1-(4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
- 1-(4-((3-Iodopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
Uniqueness
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The combination of bromopyridine, piperidine, and naphthalene moieties also provides a distinct structural framework that can be exploited for various applications.
属性
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O2/c23-20-9-4-12-24-22(20)27-18-10-13-25(14-11-18)21(26)15-17-7-3-6-16-5-1-2-8-19(16)17/h1-9,12,18H,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKIKWNYROKQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,7-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2418821.png)
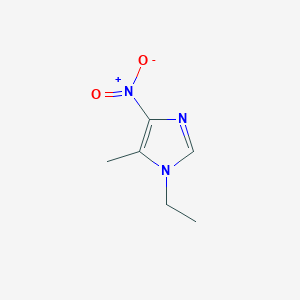
![(5E)-2-(4-methylpiperazin-1-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2418825.png)


![hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol](/img/structure/B2418828.png)
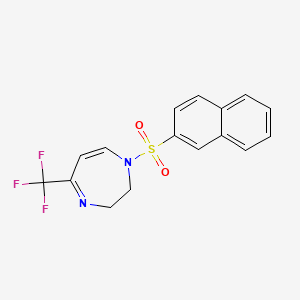
![Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2418833.png)
![methyl 2-(8-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2418834.png)
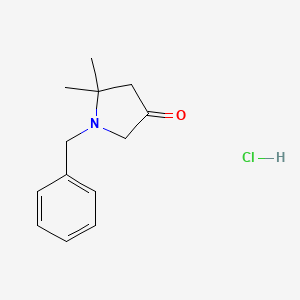
![Ethyl 5-(3-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418836.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide](/img/structure/B2418838.png)
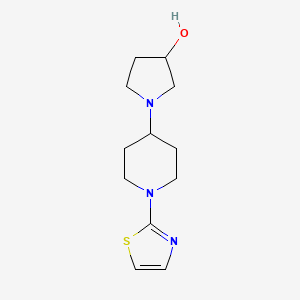
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2418841.png)
